molecular formula C11H16N2O B6437029 (1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine CAS No. 2277263-64-4

(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine

Cat. No.: B6437029
CAS No.: 2277263-64-4
M. Wt: 192.26 g/mol
InChI Key: HXXYLHGZPFQXEY-NXEZZACHSA-N
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Description

(1R,2R)-2-[(6-Methylpyridin-2-yl)oxy]cyclopentan-1-amine is a chiral cyclopentane derivative featuring a 6-methylpyridin-2-yloxy substituent.

Properties

IUPAC Name

(1R,2R)-2-(6-methylpyridin-2-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-4-2-7-11(13-8)14-10-6-3-5-9(10)12/h2,4,7,9-10H,3,5-6,12H2,1H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXYLHGZPFQXEY-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)O[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the α-methylation step and employing high-pressure reactors for the cyclopentane ring formation.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or pyridine moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme inhibition.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs, highlighting variations in substituents, ring systems, and physicochemical properties:

Compound Name Substituent/Ring System Molecular Weight (g/mol) Purity Key Features Reference
Target Compound 6-Methylpyridin-2-yloxy on cyclopentane Not provided - (1R,2R) stereochemistry; pyridine enhances aromatic interactions -
1-[(5-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine 5-Fluoro-pyridinyloxymethyl on cyclopentane 210.25 - Fluorine increases electronegativity; oxymethyl linkage alters conformation
(1R,2R)-2-Fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine Fluoro + 4-fluorophenethyl on cyclopentane 225.28 ≥95% Dual fluorine groups; discontinued, suggesting synthesis/application issues
rac-(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine Trifluoromethyl on cyclopentane 153.15 95% Racemic mixture; CF3 enhances lipophilicity and metabolic stability
Rel-(1R,2S)-2-((1H-Pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride Pyrazole-4-yloxy on cyclopentane Not provided - Pyrazole replaces pyridine; dihydrochloride improves solubility
(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine 6-Bromopyridinyl on cyclopropane 213.07 - Cyclopropane introduces ring strain; bromine aids in radiolabeling studies
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Trifluoromethyl on cyclopropane 137.10 - CF3 and cyclopropane synergize for high electronegativity and steric effects
Rel-(1R,2R)-2-(Difluoromethoxy)cyclopentan-1-amine Difluoromethoxy on cyclopentane 165.16 - Difluoromethoxy group balances polarity; used in medicinal chemistry

Key Research Findings

Substituent Effects :

  • Pyridine vs. Pyrazole : The target compound’s pyridine group (aromatic, planar) likely engages in stronger π-π stacking compared to pyrazole analogs (e.g., ), which may form hydrogen bonds via nitrogen lone pairs.
  • Fluorine vs. Methyl : Fluorinated analogs (e.g., ) exhibit higher electronegativity and metabolic stability but may suffer from synthetic complexity or toxicity. The target’s methyl group offers a balance of lipophilicity and steric bulk.

Ring System Influence: Cyclopentane vs.

Stereochemical Considerations :

  • The (1R,2R) configuration in the target compound contrasts with racemic () or mixed stereoisomer analogs (e.g., ), underscoring the importance of enantiopurity in pharmacological activity.

Physicochemical Properties :

  • The trifluoromethyl group in and significantly increases lipophilicity (logP), whereas the difluoromethoxy group in improves solubility without excessive hydrophobicity.

Biological Activity

(1R,2R)-2-[(6-methylpyridin-2-yl)oxy]cyclopentan-1-amine is a chiral amine compound characterized by its unique cyclopentane structure and a 6-methylpyridin-2-yloxy substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound primarily involves its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes or receptors, influencing signaling pathways and potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preclinical studies show that it can inhibit pro-inflammatory cytokines, indicating its potential utility in managing inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study 1: Evaluation of Antimicrobial ActivityShowed significant inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL.
Study 2: Anti-inflammatory MechanismDemonstrated a reduction in TNF-alpha levels in LPS-stimulated macrophages treated with the compound.
Study 3: Enzyme InhibitionIdentified as a moderate inhibitor of dihydrofolate reductase (DHFR), potentially relevant for cancer therapy.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundStructureBiological Activity
6-Methylpyridin-2-amineStructureModerate antimicrobial activity
CyclopentylamineStructureLimited biological activity
2-MethylpyridineStructureWeak anti-inflammatory effects

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